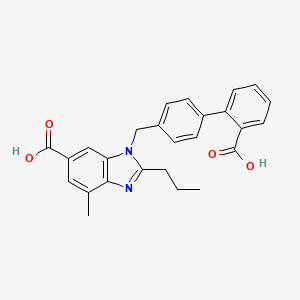

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan

Descripción general

Descripción

“6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan” is also known as “1-[(2’-Carboxy[1,1’-biphenyl]-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazole-6-carboxylic Acid”, “Telmisartan Diacid Impurity”, and "Telmisartan EP Impurity E / Telmisartan Diacid" . It is a high-quality product provided by several life science companies .

Aplicaciones Científicas De Investigación

Synthesis and Optimization

The process of synthesizing 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan, a key intermediate in the production of Telmisartan, has been refined over the years to increase yields and reduce costs. Initial methods involved complex reactions requiring fluorous biphasic systems, polyphosphoric acid, and multiple steps of esterification, acylation, nitration, reduction, cyclization, and hydrolysis. The optimization of these processes focused on simplifying operations, improving overall yields, and making the synthesis more suitable for large-scale production. For instance, direct and efficient total syntheses have been developed that utilize Suzuki cross-coupling reactions, avoiding the issues associated with more traditional methods (Wen-bin, 2007), (Fei, 2010), (Martin et al., 2015).

Chemical Properties and Applications

Research into the chemical properties of 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan has led to its application beyond hypertension treatment. For example, its derivatives have been evaluated for their anti-hypertension activities, showing significant potential in lowering mean blood pressure (MBP) in a dose-dependent manner, with effects surpassing those of both losartan and telmisartan. These studies have highlighted the compound's role as an effective angiotensin II receptor antagonist with promising implications for future therapeutic applications (Zhu et al., 2016).

Molecular Design and Pharmacophore Modeling

Further research has focused on the importance of the central benzimidazole in activating the PPARgamma receptor, crucial for the drug's antihypertensive effects. Modifications at specific positions of the benzimidazole core have been explored to enhance receptor activation and potency, underscoring the compound's versatility in drug design and development. These modifications aim to improve the drug's pharmacological profile and its applicability in treating conditions related to PPARgamma activation, such as metabolic syndrome and diabetes (Goebel et al., 2010).

Environmental and Analytical Chemistry Applications

Interestingly, telmisartan and its derivatives have also been investigated for their utility in environmental chemistry, particularly as corrosion inhibitors for mild steel in acidic conditions. This research opens up new industrial applications for the compound, demonstrating its multifaceted utility beyond pharmaceuticals. Such studies are crucial for developing more sustainable and effective corrosion prevention methods, contributing to longer-lasting materials and reduced environmental impact (Verma et al., 2016).

Safety and Hazards

Propiedades

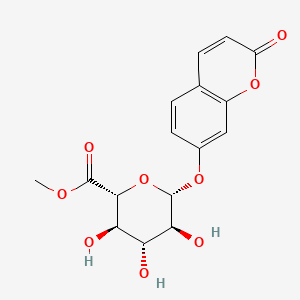

IUPAC Name |

3-[[4-(2-carboxyphenyl)phenyl]methyl]-7-methyl-2-propylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4/c1-3-6-23-27-24-16(2)13-19(25(29)30)14-22(24)28(23)15-17-9-11-18(12-10-17)20-7-4-5-8-21(20)26(31)32/h4-5,7-14H,3,6,15H2,1-2H3,(H,29,30)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWHGXBWUBIPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237043 | |

| Record name | 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy telmisartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan | |

CAS RN |

884330-12-5 | |

| Record name | Telmisartan impurity E [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884330125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy telmisartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-DES(1-METHYL-2-BENZIMIDAZOLYL)-6-CARBOXY TELMISARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J26V3NR17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate](/img/no-structure.png)

![Dibenz[a,h]acridine-d6 (Major)](/img/structure/B586109.png)